molecular formula C18H11N2O2- B1683380 UK-5099 CAS No. 56396-35-1

UK-5099

Cat. No.: B1683380
CAS No.: 56396-35-1
M. Wt: 287.3 g/mol
InChI Key: BIZNHCWFGNKBBZ-JLHYYAGUSA-M
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Mechanism of Action

UK-5099, also known as 2-Cyano-3-(1-phenylindol-3-yl)acrylate or 2-Cpiya, is a potent inhibitor of the mitochondrial pyruvate carrier (MPC) . This compound has been studied for its potential therapeutic applications in various fields, including cancer and neurodegeneration .

Target of Action

The primary target of this compound is the Mitochondrial Pyruvate Carrier (MPC) . MPC is a protein that mediates the import of pyruvate across the inner membrane of mitochondria . It plays a key role in the metabolism of carbohydrates, lipids, and amino acids .

Mode of Action

This compound inhibits the MPC by binding to C54 of MPC2 in a covalent reversible manner with a low dissociation rate of the inhibitor-carrier complex . This action blocks the entry of pyruvate into mitochondria, weakening mitochondrial oxidative phosphorylation (OXPHOS) and triggering aerobic glycolysis .

Biochemical Pathways

By inhibiting the MPC, this compound affects the metabolic pathways of carbohydrates, lipids, and amino acids . The inhibition of pyruvate transport across the inner mitochondrial membrane disrupts these metabolic pathways, leading to a shift from OXPHOS to aerobic glycolysis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. In healthy mice, the main pharmacokinetic parameters of this compound after intraperitoneal administration were measured using a noncompartmental model . The area under the curve (AUC0-t) was 42,103 ± 12,072 ng·h·mL−1, and the mean residence time (MRT0-t) was 0.857 ± 0.143 h . The peak concentration (Cmax) was 82,500 ± 20,745 ng·h·mL−1, which occurred at a peak time (Tmax) = 0.250 ± 0.000 h .

Result of Action

The inhibition of MPC by this compound has been found to exhibit anticancer activity and anti-Toxoplasma gondii activity . Moreover, it has been found to improve neutrophil maturation in AK2-deficient induced pluripotent stem cells .

Biochemical Analysis

Biochemical Properties

UK-5099 inhibits the mitochondrial pyruvate carrier (MPC) by binding to C54 of MPC2 in a covalent reversible manner . This interaction assists the transport of pyruvate across the inner mitochondrial membrane .

Cellular Effects

This compound exhibits anticancer activity . It blocks the entry of pyruvate into mitochondria, weakening mitochondrial oxidative phosphorylation (OXPHOS) and triggering aerobic glycolysis . It also exhibits anti-Toxoplasma gondii activity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of pyruvate-dependent O2 consumption with an IC50 of 50 nM . It binds to C54 of MPC2 in a covalent reversible manner with a low dissociation rate of the inhibitor-carrier complex .

Temporal Effects in Laboratory Settings

It has been successfully applied to the pharmacokinetic evaluation of this compound in mouse plasma .

Dosage Effects in Animal Models

In healthy mice, the main pharmacokinetic parameters of this compound after intraperitoneal administration were measured using a noncompartmental model . The peak concentration (Cmax) was 82,500 ± 20,745 ng·h·mL−1, which occurred at a peak time (Tmax) = 0.250 ± 0.000 h .

Metabolic Pathways

This compound plays a key role in the metabolism of carbohydrates, lipids, and amino acids . It assists the transport of pyruvate across the inner mitochondrial membrane .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the mitochondrial pyruvate carrier (MPC) . It blocks the entry of pyruvate into mitochondria .

Subcellular Localization

The subcellular localization of this compound is within the mitochondria, where it inhibits the mitochondrial pyruvate carrier (MPC) .

Preparation Methods

The synthesis of UK 5099 involves the reaction of 1-phenylindole-3-carboxaldehyde with malononitrile in the presence of a base to form the corresponding alpha-cyano-beta-(1-phenylindol-3-yl) acrylate . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium ethoxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

UK 5099 undergoes various chemical reactions, including:

    Oxidation: UK 5099 can be oxidized to form corresponding oxides under specific conditions.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: UK 5099 can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

UK 5099 has a wide range of scientific research applications:

Comparison with Similar Compounds

UK 5099 is unique in its potent inhibition of the mitochondrial pyruvate carrier. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

CAS No.

56396-35-1

Molecular Formula

C18H11N2O2-

Molecular Weight

287.3 g/mol

IUPAC Name

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoate

InChI

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/p-1/b13-10+

InChI Key

BIZNHCWFGNKBBZ-JLHYYAGUSA-M

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-]

SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-]

Appearance

Yellow to light brown solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-CPIYA
2-cyano-3-(1-phenylindol-3-yl)acrylate
alpha-cyano-beta-(1-phenylindol-3-yl)acrylate
UK 5099
UK-5099

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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